Vat Green 11
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Overview
Description
Vat Green 11 is a synthetic dye belonging to the class of vat dyes, which are known for their excellent color fastness properties. These dyes are primarily used for dyeing cellulosic fibers such as cotton. This compound is characterized by its vibrant green color and is widely used in the textile industry for producing durable and long-lasting fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vat Green 11 is synthesized through a series of chemical reactions involving the reduction of indigo derivatives. The process typically involves the use of strong reducing agents such as sodium dithionite (sodium hydrosulfite) to convert the dye into its soluble leuco form. This leuco form is then oxidized to produce the final insoluble dye.
Industrial Production Methods: In industrial settings, this compound is produced in large vats or vessels where the dye undergoes reduction and oxidation processes. The dye is first dissolved in an alkaline solution containing sodium hydroxide and sodium dithionite. The fabric is then immersed in this solution, allowing the dye to penetrate the fibers. Upon exposure to air, the dye oxidizes and becomes insoluble, resulting in a vibrant and durable color.
Chemical Reactions Analysis
Types of Reactions: Vat Green 11 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium dithionite.
Oxidation: The leuco form is oxidized to revert to the original insoluble dye.
Substitution: Various substituents can be introduced to modify the dye’s properties.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, sodium hydroxide.
Oxidizing Agents: Atmospheric oxygen.
Conditions: Alkaline pH, controlled temperature.
Major Products Formed: The primary product formed from these reactions is the insoluble this compound dye, which is fixed onto the fabric fibers.
Scientific Research Applications
Vat Green 11 has several applications in scientific research, including:
Textile Industry: Used for dyeing cotton and other cellulosic fibers due to its excellent color fastness.
Biological Staining: Employed in biological research for staining tissues and cells.
Environmental Studies: Used as a tracer dye in environmental studies to track water flow and contamination.
Material Science: Investigated for its potential use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of Vat Green 11 involves its reduction to a soluble leuco form, which penetrates the fabric fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fibers. This process ensures the dye’s durability and resistance to washing and light.
Molecular Targets and Pathways: The primary molecular target of this compound is the cellulose fibers in the fabric. The dye interacts with the hydroxyl groups in the cellulose, forming strong bonds that contribute to its color fastness.
Comparison with Similar Compounds
Vat Blue 1 (Indigo): Known for its use in denim dyeing, shares similar reduction and oxidation processes.
Vat Red 10: Another vat dye with excellent color fastness, used for dyeing cellulosic fibers.
Vat Orange 11: Used in organic cathode materials for high-rate rechargeable batteries.
Uniqueness of Vat Green 11: this compound stands out due to its vibrant green color and its specific application in producing durable and long-lasting green fabrics. Its excellent color fastness properties make it a preferred choice in the textile industry.
Properties
CAS No. |
1328-41-2 |
---|---|
Molecular Formula |
S3V2 |
Molecular Weight |
0 |
Synonyms |
Vat Green 11 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.